molecular formula C19H19N5O4S2 B3010580 methyl 2-(2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 874467-94-4

methyl 2-(2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B3010580
CAS No.: 874467-94-4
M. Wt: 445.51
InChI Key: RQAFAPVJSVTDDQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a methoxyphenyl group, and a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrazole ring, the introduction of the methoxyphenyl group, and the construction of the cyclopenta[b]thiophene core. Common reagents used in these steps include sodium azide, sulfur, and various coupling agents. The reaction conditions often involve elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the tetrazole ring can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly those containing heterocyclic structures.

    Biology: The tetrazole ring and methoxyphenyl group are known to exhibit biological activity, making this compound a potential candidate for drug discovery and development.

    Medicine: The compound’s unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.

    Industry: The compound’s properties, such as its stability and reactivity, make it useful in various industrial processes, including the production of advanced materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-{[1-(2-hydroxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
  • Methyl 2-(2-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Uniqueness

Methyl 2-(2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to the presence of the methoxy group, which can enhance its solubility and bioavailability compared to similar compounds with different substituents. Additionally, the combination of the tetrazole ring and the cyclopenta[b]thiophene core provides a unique structural framework that can lead to distinct biological and chemical properties.

Biological Activity

Methyl 2-(2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a cyclopenta[b]thiophene core substituted with various functional groups, including a tetrazole moiety and a methoxyphenyl group. The presence of these groups is significant for its biological activity.

Property Value
Molecular Formula C₁₈H₁₈N₄O₃S₂
Molecular Weight 382.49 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Tetrazole Ring : Reaction of 2-methoxyphenyl hydrazine with sodium azide.
  • Sulfanylation : Introduction of the sulfanyl group through nucleophilic substitution.
  • Cyclization : Formation of the cyclopenta[b]thiophene structure via cyclization reactions.
  • Final Esterification : Methyl ester formation at the carboxylic acid position.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance:

  • In Vitro Studies : The compound was tested against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). Results indicated that it has a notable cytotoxic effect with IC50 values comparable to established chemotherapeutics like doxorubicin .
Cell Line IC50 (µM) Comparison to Doxorubicin
MCF-734.81 ± 4.5Comparable
HCT-11649.25 ± 1.08Less potent
PC-3221.7 ± 30Significantly less potent

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signaling pathways such as PI3K/Akt and MAPK . Molecular docking studies suggest favorable interactions with target proteins involved in cell cycle regulation.

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to increased apoptosis markers (cleaved PARP and caspase-3) and reduced proliferation rates compared to untreated controls .
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor sizes in xenograft models compared to controls, indicating its potential for further development as an anticancer agent .

Properties

IUPAC Name

methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S2/c1-27-13-8-4-3-7-12(13)24-19(21-22-23-24)29-10-15(25)20-17-16(18(26)28-2)11-6-5-9-14(11)30-17/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAFAPVJSVTDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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